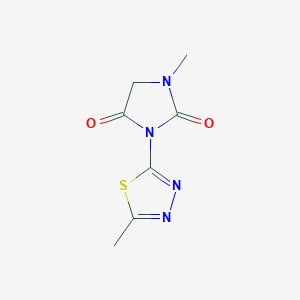
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . Another approach involves the use of acylhydrazines and carboxylic acid equivalents in the presence of phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazolidine ring can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione involves its interaction with biological targets. The thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . The compound may also interact with enzymes and proteins, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3,4-thiadiazole-5-thiol: This compound shares the thiadiazole ring but has different substituents, leading to distinct biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another similar compound with a thiadiazole ring, known for its antimicrobial properties.
Uniqueness
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is unique due to the presence of both imidazolidine and thiadiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65063-64-1 |
|---|---|
Fórmula molecular |
C7H8N4O2S |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-6(14-4)11-5(12)3-10(2)7(11)13/h3H2,1-2H3 |
Clave InChI |
GVGMEANMGALGDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)N2C(=O)CN(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


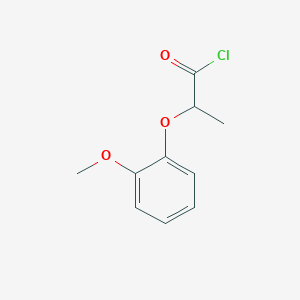
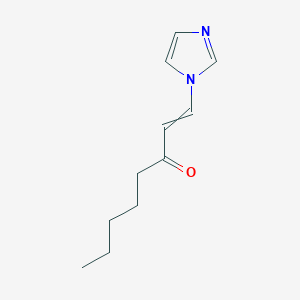
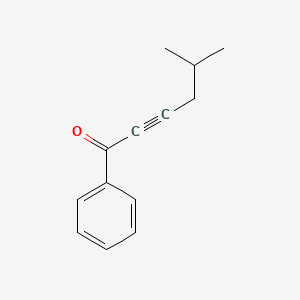

![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
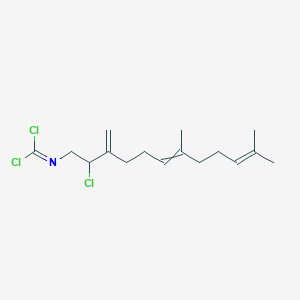

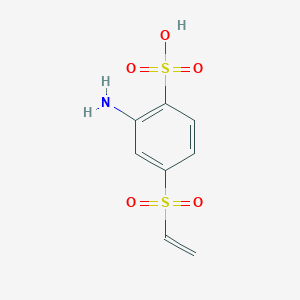
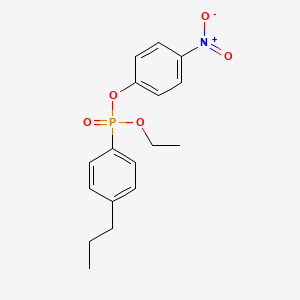


![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
